3,3,5,5-Tetramethylcyclohexanone

描述

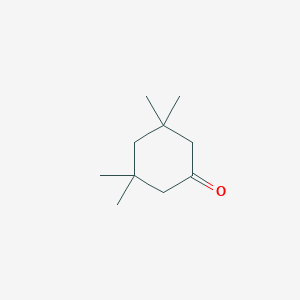

3,3,5,5-Tetramethylcyclohexanone (CAS: 14376-79-5) is a cyclic ketone characterized by four methyl groups at the 3,3,5,5 positions of the cyclohexane ring. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol and a density of 0.895–0.881 g/mL at 25°C . Key physical properties include:

- Melting Point: 11–12°C

- Boiling Point: 200–203°C

- Refractive Index: 1.451–1.453

- Flash Point: 73°C (closed cup)

The compound is widely utilized as a pharmaceutical intermediate and in organic synthesis due to its sterically hindered structure, which influences reaction pathways and product selectivity . Its stability under oxidative conditions (e.g., nitric acid-mediated oxidation to 2,2,4,4-tetramethyladipic acid) further underscores its synthetic utility .

属性

IUPAC Name |

3,3,5,5-tetramethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-8(11)6-10(3,4)7-9/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJMHUOCLRCSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162538 | |

| Record name | 3,3,5,5-Tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14376-79-5 | |

| Record name | 3,3,5,5-Tetramethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14376-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5,5-Tetramethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014376795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14376-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5,5-Tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5,5-tetramethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic System: Copper(I) Iodide and Lithium Chloride

A critical advancement in this synthesis is the use of a dual catalytic system comprising copper(I) iodide (CuI) and lithium chloride (LiCl). The CuI:LiCl molar ratio of 1:1.5 to 1:2.5 enhances reaction efficiency by stabilizing the organocopper intermediate and accelerating transmetallation. Lithium chloride further suppresses side reactions by coordinating to magnesium ions, reducing the formation of 1,3,5,5-tetramethylcyclohexadiene (a common dimerization by-product) to less than 1%.

Table 1: Catalyst Composition and Yield Correlation

| CuI:LiCl Ratio | Yield (%) | By-Product (%) |

|---|---|---|

| 1:1.0 | 72 | 3.2 |

| 1:1.5 | 85 | 1.8 |

| 1:2.0 | 92 | 0.7 |

| 1:2.5 | 89 | 0.9 |

Solvent and Temperature Optimization

The reaction is conducted in tetrahydrofuran (THF), which solubilizes the Grignard reagent and stabilizes the reactive intermediates. Temperature control is crucial: maintaining the mixture between −5°C and 20°C prevents exothermic runaway reactions while ensuring complete conversion within 1–3 hours. Lower temperatures (e.g., −1°C to 10°C) favor higher selectivity, reducing thermal decomposition of the organometallic species.

By-Product Formation and Mitigation Strategies

Despite high regioselectivity, trace by-products such as 1-amino-3-ethyl-1,3,5,5-tetramethylcyclohexane (0.1–0.5%) may arise from ethylmagnesium chloride impurities in the Grignard reagent. Industrial protocols mandate methylmagnesium chloride purity ≥99.9%, with ethyl contamination below 0.1%. Post-reaction purification steps include:

-

Distillation : Removes low-boiling impurities (e.g., residual THF) and high-boiling dimers.

-

Crystallization : Recrystallization of Neramexane mesylate in anisole eliminates chiral by-products.

Industrial-Scale Production Workflow

The synthesis is designed for cost-effective large-scale manufacturing, emphasizing minimal waste and direct crude product utilization:

Step 1: Conjugate Addition

-

Isophorone (1.0 eq), CuI (0.05 eq), and LiCl (0.10 eq) are suspended in THF.

-

Methylmagnesium chloride (3.0 eq) is added dropwise at 0–5°C over 2 hours.

-

The mixture is stirred for 1 hour, then quenched with aqueous HCl.

Step 2: Workup and Isolation

-

The organic layer is extracted with methylene chloride, dried over Na₂SO₄, and concentrated.

-

Crude this compound (93–96% purity) is obtained in 88–96% yield and used directly in subsequent amination steps.

Table 2: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Batch Size | 500–1000 kg |

| Reaction Time | 3–4 hours |

| Solvent Recovery Rate | >90% (THF) |

| Energy Consumption | 15–20 kWh/kg product |

Comparative Analysis with Alternative Methods

Early routes employed methylmagnesium bromide or iodide, but these suffered from lower yields (65–75%) and higher by-product formation (5–10%) due to competing alkylation pathways. The shift to methylmagnesium chloride provided distinct advantages:

Table 3: Grignard Reagent Comparison

| Reagent | Yield (%) | By-Product (%) | Cost (USD/kg) |

|---|---|---|---|

| MeMgCl | 92 | 0.7 | 120 |

| MeMgBr | 75 | 4.2 | 180 |

| MeMgI | 68 | 6.5 | 250 |

化学反应分析

Types of Reactions

3,3,5,5-Tetramethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Halogenated cyclohexanones.

科学研究应用

3,3,5,5-Tetramethylcyclohexanone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

作用机制

The mechanism of action of 3,3,5,5-Tetramethylcyclohexanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors .

相似化合物的比较

Comparison with Similar Cyclohexanone Derivatives

Structural and Reactivity Analysis

The steric and electronic effects of methyl substituents significantly differentiate 3,3,5,5-tetramethylcyclohexanone from analogous compounds. Below is a comparative analysis:

Key Observations :

Steric Hindrance: The relative reaction rate in LiAlH₄ reductions decreases exponentially with increasing methyl substitution. The tetramethyl derivative’s rate (8.9) is ~50x slower than unsubstituted cyclohexanone (439), highlighting extreme steric bulk that impedes nucleophilic attack .

Thermodynamic Stability: The rigid, chair-conformation cyclohexane ring in this compound enhances thermal stability, enabling use in high-temperature reactions (e.g., oxidation to adipic acid derivatives at 60–65°C) .

Photochemical Behavior: Unlike simpler cyclohexanones, the tetramethyl derivative undergoes unique photolytic pathways, forming complex diols and esters under UV irradiation in methanol .

生物活性

3,3,5,5-Tetramethylcyclohexanone is a cyclic ketone with the molecular formula . It is characterized by a cyclohexane ring with four methyl groups attached at positions 3 and 5. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Weight : 154.25 g/mol

- Melting Point : 11°C to 12°C

- Boiling Point : 73°C

- Density : 0.8954 g/mL

Biological Activity Overview

Research has demonstrated that this compound exhibits notable biological activities, particularly as a ligand in enzymatic reactions. Its interactions with cytochrome P450 enzymes have been studied extensively.

Enzyme Interactions

A significant study highlighted the compound's binding affinity to cytochrome P450 cam (P450 cam), where it was found to have a dissociation constant () of approximately 5.0 μM , indicating moderate binding affinity compared to other substrates like camphor and norcamphor . The catalytic efficiency of P450 cam when interacting with various substrates is summarized in Table 1.

Table 1: Binding Affinities and Catalytic Rates of P450 Cam Substrates

| Substrate | Rate (s⁻¹) | Substrate Concentration (μM) | (μM) | Rate/ (M⁻¹s⁻¹) | % Relative to Camphor |

|---|---|---|---|---|---|

| Camphor | 7.7 | 250 | 1.1 | 100 | |

| Norcamphor | 1.75 | 3000 | 250 | 1 | |

| (+)-α-Pinene | 1.1 | 80 | 3.4 | 5 | |

| 2-Adamantanone | 3.6 | 50 | 2.7 | 19 | |

| This compound | 0.2 | 70 | 5.0 | 0.6 |

This table illustrates that while the compound has a lower catalytic rate compared to camphor, its ability to bind indicates potential for further exploration in drug design and synthesis.

The mechanism of action for the biological activity of this compound primarily involves its role as a ligand in enzymatic reactions rather than direct pharmacological effects. The binding dynamics suggest an induced fit mechanism where conformational changes occur upon ligand binding .

Case Study: Ligand Binding and Enzyme Activity

In a detailed kinetic study involving P450 cam, the rate constants for various ligands were measured under controlled conditions (20 mM potassium MOPS at pH 7.4). The results indicated that while the compound does not produce identifiable products upon oxidation by P450 cam, its binding properties suggest it may influence enzyme activity in subtle ways .

常见问题

Q. What are the recommended purification methods for 3,3,5,5-tetramethylcyclohexanone, and how do its physical properties influence these choices?

- Methodological Answer : The compound’s melting point (11–12°C) and boiling point (200–203°C at atmospheric pressure) suggest distillation under reduced pressure as a primary purification method to avoid thermal decomposition. For high-purity requirements (>99.9%), preparative gas chromatography is effective, as demonstrated for structurally similar ketones . Sublimation, used for related tetramethylated ketones like 2,2,6,6-tetramethyl-4-piperidone, is less suitable here due to the compound’s higher molecular weight and lower volatility .

Q. How can this compound be used as an internal standard in gas-liquid chromatography (GLC)?

- Methodological Answer : The compound’s thermal stability and distinct retention time make it ideal as an internal standard for quantifying cyclic ketones. In reductions of 4-tert-butylcyclohexanone, it was added to reaction mixtures, and GLC analysis at 25°C with a polar stationary phase (e.g., Carbowax) provided reliable normalization of cis/trans alcohol ratios. Calibration curves should account for its lower volatility compared to smaller ketones .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in nucleophilic additions compared to less hindered ketones?

- Methodological Answer : The axial and equatorial methyl groups create significant steric hindrance, reducing its relative reaction rate in nucleophilic additions. For example, in enolate formation, its rate is 8.9 (normalized to cyclohexanone = 439), compared to 17.5 for 3,3-dimethylcyclohexanone . Kinetic studies should employ low-temperature techniques (e.g., –78°C in THF) with strong bases like LDA to mitigate steric limitations. Stereochemical outcomes (axial vs. equatorial attack) can be analyzed via NMR or X-ray crystallography .

Q. What photochemical reaction pathways are observed when irradiating this compound in methanol, and how can product ratios be optimized?

- Methodological Answer : Irradiation in methanol (λ ~ 288 nm) generates four primary products: 3,3,5,5-tetramethylcyclohexanol (29%), a bicyclic diol (24%), and two ester derivatives (14% and 7%). Prolonged irradiation (72 hours) increases diol yield but risks side-product formation. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate 8:2) and column chromatography (gradient elution) are critical for isolating oxygen-sensitive products .

Q. What catalytic systems are effective for the stereoselective hydrogenation of this compound to its corresponding alcohol?

- Methodological Answer : Titanium hydride catalysts (e.g., [TiH₂·(MgCl₂·2THF)₀.₂₋₀.₃]) achieve 53% yield of 3,3,5,5-tetramethylcyclohexanol under mild H₂ pressure (1–2 atm) at 25°C. Stereoselectivity favors the equatorial alcohol due to the substrate’s rigid chair conformation. For higher enantiomeric excess, chiral Ru-BINAP complexes can be explored, though yields may drop to <30% due to steric constraints .

Q. How can bromination of this compound be achieved regioselectively, and what analytical methods validate the product?

- Methodological Answer : Bromination at the α-carbon is achieved using PTAB (phenyltrimethylammonium tribromide) in anhydrous THF at –20°C, yielding 2-bromo-3,3,5,5-tetramethylcyclohexanone tosylhydrazone (55% yield). Purity is confirmed via ¹H NMR (δ 4.35 ppm for –CHBr) and elemental analysis (C: 63.16%, H: 7.50% theoretical vs. experimental). Recrystallization from diethyl ether/methanol removes residual Br₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。